1-Benzofuran-5-ylmethanol
Overview
Description
1-Benzofuran-5-ylmethanol is a chemical compound with the molecular formula C9H8O2 . It has an average mass of 148.159 Da and a monoisotopic mass of 148.052429 Da . It is used for research and development purposes .
Synthesis Analysis
Benzofuran synthesis involves various methods, including the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans, mediated by hypervalent iodine reagents . Other methods include the hydroalkoxylation reaction of ortho-alkynylphenols to afford benzo[b]furans , and the synthesis of substituted benzofurans from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .
Molecular Structure Analysis
The molecular structure of 1-Benzofuran-5-ylmethanol consists of a benzofuran moiety attached to a methanol group . It has two hydrogen bond acceptors, one hydrogen bond donor, and one freely rotating bond . The polar surface area is 33 Ų, and the molar refractivity is 42.8±0.3 cm³ .
Physical And Chemical Properties Analysis
1-Benzofuran-5-ylmethanol has a density of 1.2±0.1 g/cm³, a boiling point of 273.3±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 54.0±3.0 kJ/mol, and the flash point is 119.1±20.4 °C . The index of refraction is 1.632, and the molar volume is 120.2±3.0 cm³ .
Scientific Research Applications
Synthesis of Biological Agents
1-Benzofuran derivatives have been utilized in the synthesis of various biological agents. For instance, benzofuran-based thiazolidinone derivatives were synthesized and showed potential as antimicrobial and analgesic agents (Bhovi, Venkatesh, Bodke, & Biradar, 2010).
Anti-HIV, Anticancer, and Antimicrobial Agents
Novel benzofuran derivatives have been synthesized and evaluated for their potential anti-HIV, anticancer, antibacterial, and antifungal activities. Compounds derived from benzofuran showed promising results in reducing the viral cytopathic effect and displayed mild antifungal activity (Rida, El‐Hawash, Fahmy, Hazza, & El-Meligy, 2006).
Photophysical and Optoelectronic Properties
Benzofuran derivatives have been studied for their photophysical and optoelectronic properties. These studies include the synthesis and characterization of benzofuran-based compounds and their potential applications in organic electronics, fluorescent probes, and non-linear optical materials (Hiremath et al., 2018).
Mesogenic Behavior in Materials Chemistry
The mesogenic behavior of benzofuran compounds has been a subject of research in materials chemistry. Studies have been conducted to understand how structural deviations in benzofuran derivatives affect their mesogenicity, which is crucial in the design of liquid crystal materials (Friedman, Toyne, Goodby, & Hird, 2001).
Antimicrobial Activity
Research has also focused on the synthesis of novel benzofuran derivatives with antimicrobial properties. These compounds have been tested against various microorganisms, showing significant activity and potential as antimicrobial agents (Budhwani, Sharma, & Kalyane, 2017).
Anticancer Activity
Benzofuran substituted chalcones have been synthesized and evaluated for their anticancer activity. These compounds have shown promising results against human breast and prostate cancer cell lines, highlighting the potential of benzofuran derivatives in cancer treatment (Coskun, Tekin, Sandal, & Coskun, 2016).
Safety And Hazards
properties
IUPAC Name |
1-benzofuran-5-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5,10H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLXZYDPOMAXTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383568 | |
Record name | 1-benzofuran-5-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzofuran-5-ylmethanol | |
CAS RN |
31823-05-9 | |
Record name | 1-benzofuran-5-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzofuran-5-ylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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